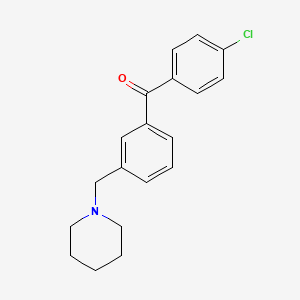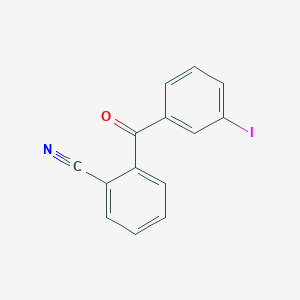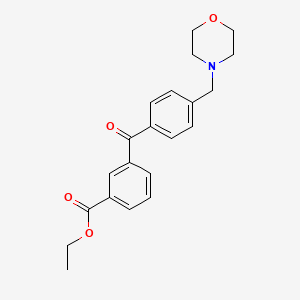
4'-Chloro-3-piperidinomethyl benzophenone
Vue d'ensemble
Description
4’-Chloro-3-piperidinomethyl benzophenone is a heterocyclic organic compound with the molecular formula C19H20ClNO . It has a molecular weight of 313.82 . The IUPAC name for this compound is (4-chlorophenyl)- [3- (piperidin-1-ylmethyl)phenyl]methanone .
Molecular Structure Analysis
The canonical SMILES structure for 4’-Chloro-3-piperidinomethyl benzophenone is C1CCN(CC1)CC2=CC=CC(=C2)C(=O)C3=CC=C(C=C3)Cl . The InChI Key is ZICWFENNPJCCNZ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4’-Chloro-3-piperidinomethyl benzophenone has a boiling point of 446.6ºC at 760 mmHg and a flash point of 223.9ºC . It has a density of 1.18g/cm³ . It has 2 H-Bond acceptors and 0 H-Bond donors .Applications De Recherche Scientifique
Transformation Pathways and Toxicity of Benzophenone Derivatives
Benzophenone compounds, including derivatives, are extensively studied for their transformation pathways and toxicity, especially in the context of environmental impact. For instance, the study by Liu et al. (2016) investigates the transformation pathways and acute toxicity variation of 4-hydroxyl benzophenone in the chlorination disinfection process, showing how benzophenone compounds react with disinfectants to form toxic by-products (Liu et al., 2016).
Chlorination Transformation Characteristics
Further research by Yang et al. (2017) explores the chlorination transformation characteristics of benzophenone-4 in the presence of iodide ions, revealing the formation of halogenated products during chlorination disinfection treatment, which could pose ecological risks (Yang et al., 2017).
Enhanced Formation of Chlorinated Disinfection Byproducts
Lu et al. (2018) study the enhanced formation of chlorinated disinfection byproducts in the UV/chlorine process in the presence of benzophenone-4, highlighting the environmental implications of benzophenone derivatives in water treatment processes (Lu et al., 2018).
Antimicrobial and Chemical Detoxifying Functions
Hong and Sun (2008) discuss the antimicrobial and chemical detoxifying functions of cotton fabrics containing different benzophenone derivatives, suggesting applications in the development of functional textiles with enhanced properties (Hong & Sun, 2008).
Photosensitisers for Controlled Degradation
The synthesis and evaluation of novel photosensitisers for controlled degradation of polyethylene by Acosta et al. (1996) indicate the utility of benzophenone derivatives in material science, particularly in enhancing the photodegradation of polymers (Acosta et al., 1996).
Safety and Hazards
The safety data sheet for a similar compound, Benzophenone, indicates that it may form combustible dust concentrations in air and may cause cancer . It may also cause damage to organs through prolonged or repeated exposure . It is advised to obtain special instructions before use, not to breathe dust, and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
(4-chlorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c20-18-9-7-16(8-10-18)19(22)17-6-4-5-15(13-17)14-21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICWFENNPJCCNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643139 | |
| Record name | (4-Chlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898792-99-9 | |
| Record name | (4-Chlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















